N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea
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Overview
Description
N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a complex organic compound with a molecular formula of C18H25N3O3S2 This compound is notable for its unique structure, which includes a cyclobutanecarboxamide core and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:
Formation of the Piperidine Moiety: This involves the reaction of 4-methylpiperidine with sulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl chloride.
Coupling with Phenyl Derivative: The sulfonyl chloride is then reacted with a phenyl derivative to form the intermediate compound.
Cyclobutanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclobutanecarboxamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H25N3O3S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H25N3O3S2/c1-13-9-11-21(12-10-13)26(23,24)16-7-5-15(6-8-16)19-18(25)20-17(22)14-3-2-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,19,20,22,25) |
InChI Key |
FPWGATFLYFRXSO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCC3 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCC3 |
Origin of Product |
United States |
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